Potassium oleate

Descripción general

Descripción

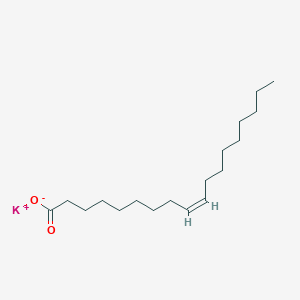

Potassium oleate, with the chemical formula C18H33KO2, is a potassium salt of oleic acid, a monounsaturated fatty acid. It is commonly used in various industrial applications such as soaps, detergents, and emulsifiers due to its surfactant properties, which make it effective in reducing surface tension and enhancing the cleaning ability of solutions . This compound is also utilized in the formulation of cosmetics, pharmaceuticals, and in the preparation of metal soaps .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium oleate can be synthesized by reacting oleic acid with potassium hydroxide. One method involves preparing a solution of oleic acid at a concentration of 0.4 mol/L and a methanol solution of potassium hydroxide at the same concentration. Both solutions are pumped into a microchannel reactor at 65 degrees Celsius, where the reaction occurs within seconds. The product is then cooled, filtered, and dried to obtain this compound with high purity .

Industrial Production Methods: In industrial settings, this compound is often produced by saponification of animal or vegetable oils containing oleic acid. The process involves reacting pasty oleic acid with potassium hydroxide in a water phase to prepare a this compound solution. This solution is then concentrated and dried to obtain solid powdery this compound .

Análisis De Reacciones Químicas

Neutralization Reactions

Potassium oleate acts as a weak base, neutralizing acids to form oleic acid and corresponding salts:

-

Heat Generation : Neutralizations produce moderate heat, though less than reactions involving strong bases like NaOH .

-

pH Dependence : Solutions are alkaline (pH > 7) due to residual hydroxide ions .

Acid-Soap Formation in Aqueous Solutions

In acidic conditions (pH < 7), this compound reacts with protons to form oleic acid and acid-soap complexes:

-

Surface Tension Effects : Acid-soap formation reduces surface tension, enhancing surfactant activity. At pH 8.2, a 3 × 10⁻⁵ M solution exhibits a surface tension decay rate of 0.18 mN/m·s .

-

Critical pH : Precipitation of oleic acid begins at pH 7.9 for 3 × 10⁻⁵ kmol/m³ solutions .

Saponification of Triglycerides

This compound is produced via saponification of triglycerides (e.g., olive oil) with KOH:

Experimental Data from Olive Oil Saponification :

| Parameter | Value |

|---|---|

| Molar Ratio (Oil:KOH) | 1:1.1 |

| Reaction Temperature | 80–100°C |

| Yield (this compound) | 95–105% (impurities) |

| Foam Stability | 75–90% retention (5 min) |

-

Kinetics : Reaction completes within 10 minutes under reflux .

-

Byproducts : Glycerol and unreacted KOH may remain in the product .

Role in Flotation Processes

This compound acts as a collector in hematite flotation, adsorbing onto mineral surfaces via hydrophobic interactions.

Surface Tension and Flotation Efficiency :

| pH | Surface Tension Decay Rate (mN/m·s) | Flotation Recovery (%) |

|---|---|---|

| 6 | 0.12 | 40 |

| 8.2 | 0.18 | 85 |

| 10 | 0.05 | 30 |

-

Optimal pH : Maximal recovery occurs at pH 8.2, coinciding with acid-soap formation .

-

Temperature Effect : Higher temperatures (75°C) increase adsorption kinetics but reduce stability in high ionic strength solutions .

Thermal Decomposition

At elevated temperatures (>235°C), this compound decomposes into hydrocarbons, CO₂, and potassium oxides:

Interaction with Metal Ions

In hard water, this compound forms insoluble calcium or magnesium soaps:

Oxidation Reactions

Oleate’s double bond undergoes oxidation, forming peroxides or epoxides:

\text{C}_{18}\text{H}_{33}\text{O}_2^-+\text{O}_2\rightarrow \text{Peroxides}\(\text{radical mediated})

Aplicaciones Científicas De Investigación

Emulsification and Surfactant Properties

Potassium oleate is widely recognized for its emulsifying properties , making it a key ingredient in many personal care products such as liquid soaps, facial cleansers, body washes, and hair care products. As an emulsifier, it helps to stabilize mixtures of oil and water by reducing surface tension, preventing separation of ingredients .

Applications in Personal Care Products

- Liquid Soaps : Acts as a surfactant to create stable emulsions.

- Facial Cleansers : Enhances cleansing efficacy while maintaining skin hydration.

- Body Washes : Provides a smooth texture and improves foaming properties.

Agricultural Uses

In agriculture, this compound serves as a natural pesticide and is utilized in the formulation of fungicides and insecticides. Its effectiveness as a surfactant improves the spreading and adhesion of active ingredients on plant surfaces .

Pesticide Formulations

- Fungicides : Enhances the efficacy of active ingredients against fungal pathogens.

- Insecticides : Improves penetration and effectiveness against pests.

Antimicrobial Properties

Recent studies have highlighted the bactericidal effects of this compound against various bacterial strains, including Staphylococcus aureus and Clostridium difficile. It has been suggested as a safer alternative to alcohol-based disinfectants for wound cleaning due to its lower cytotoxicity .

Case Study: Antimicrobial Efficacy

- In controlled experiments, this compound demonstrated significant reductions in bacterial biofilm formation compared to traditional surfactants like sodium lauryl sulfate (SLS) .

Material Science Applications

This compound is also employed in materials science as a catalyst and a surfactant in the synthesis of nanomaterials. It plays a crucial role in the production of ferrite nanoparticles through microemulsion techniques . Additionally, it is used as a corrosion inhibitor during chemical mechanical planarization processes .

Nanoparticle Synthesis

- Ferrite Nanoparticles : Utilized in the synthesis process to stabilize nanoparticle formation.

- Corrosion Inhibition : Effective in reducing metal corrosion during manufacturing processes.

Food Industry Applications

The FDA recognizes this compound as safe for use in food products as an emulsifier and anti-caking agent. It assists in maintaining texture and consistency in various food formulations .

Summary of Key Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Personal Care | Soaps, cleansers, body washes | Emulsification, skin hydration |

| Agriculture | Pesticides, fungicides | Enhanced efficacy of active ingredients |

| Antimicrobial | Wound cleaning agents | Lower cytotoxicity compared to alcohols |

| Material Science | Nanoparticle synthesis, corrosion inhibition | Stabilizes nanoparticles |

| Food Industry | Emulsifier in food products | Improves texture and prevents separation |

Mecanismo De Acción

Potassium oleate acts as a surfactant by reducing the surface tension of aqueous solutions. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic molecules, stabilizing emulsions and foams. The lipophilic carbon chains penetrate and disrupt the lipoprotein matrix of cellular membranes, which can be utilized in various applications such as insecticides and herbicides .

Comparación Con Compuestos Similares

- Potassium laurate

- Sodium dodecyl sulfate

- Sodium dodecylbenzenesulfonate

Comparison: Potassium oleate is unique due to its high foaming ability and stability in various applications. Compared to potassium laurate, sodium dodecyl sulfate, and sodium dodecylbenzenesulfonate, this compound exhibits superior foaming and foam stabilization properties, making it highly effective in applications requiring stable foams .

Actividad Biológica

Potassium oleate, the potassium salt of oleic acid, is a compound with diverse biological activities. It is primarily recognized for its roles in cleaning, surfactant applications, and potential therapeutic uses. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound (C18H33KO2) is a long-chain fatty acid salt that exhibits amphiphilic properties. Its structure comprises a hydrophobic hydrocarbon tail and a hydrophilic carboxylate head, allowing it to function effectively as a surfactant.

Biological Activities

1. Antiviral Properties

Recent studies have highlighted the antiviral activity of this compound against various viruses, including human and avian influenza viruses. A study published in PLoS ONE demonstrated that this compound could inactivate these viruses through exothermic interactions with their viral envelopes. The study found that this compound exhibited stronger antiviral effects compared to other surfactants like sodium dodecyl sulfate (SDS) and sodium laureth sulfate (LES) at equivalent concentrations .

| Surfactant Type | Viral Infectivity Reduction |

|---|---|

| This compound | >3 logs (H5N3) |

| SDS | ~2 logs |

| LES | ~1 log |

2. Cleaning Agent

This compound is widely used in formulations for cleaning fruits and vegetables due to its effectiveness in removing wax and soil without leaving harmful residues. Its mild nature ensures safety even when residues are not completely rinsed off, making it suitable for food applications .

3. Toxicity Profile

The toxicity of this compound is low. Studies indicate that it has an oral LD50 of 74,000 mg/kg in rats, categorizing it as very low in toxicity via oral routes. Skin exposure resulted in mild irritation in animal studies, while eye exposure caused temporary irritation .

Case Studies

Case Study 1: Efficacy as a Surfactant

In agricultural applications, this compound has been shown to enhance the efficacy of pesticide formulations by improving the wetting and spreading properties on plant surfaces. This effect increases the absorption of active ingredients, thereby improving pest control outcomes.

Case Study 2: Antiviral Applications

A study conducted by Kawahara et al. (2018) investigated the use of this compound as an antiviral agent against influenza viruses. The results indicated significant reductions in viral infectivity when treated with this compound solutions, demonstrating its potential as an effective disinfectant in healthcare settings .

Research Findings

Research has also indicated that potassium salts of fatty acids exhibit fungicidal properties; however, their effectiveness varies with carbon chain length. This compound has been noted for its low toxicity and effectiveness against a range of pathogens .

Propiedades

Número CAS |

143-18-0 |

|---|---|

Fórmula molecular |

C18H33KO2 |

Peso molecular |

320.6 g/mol |

Nombre IUPAC |

potassium;octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1 |

Clave InChI |

MLICVSDCCDDWMD-UHFFFAOYSA-M |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[K+] |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)O.[K] |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[K+] |

Color/Form |

YELLOWISH OR BROWNISH, SOFT MASS OR CRYSTALS BROWN SOLID OR LIQUID GRAY-TAN PASTE |

Densidad |

greater than 1.1 at 68 °F (solid or liquid) (USCG, 1999) GREATER THAN 1.1 @ 20 °C |

Punto de inflamación |

140 °F CC |

melting_point |

Starts to decompose at approximately 428 °F (NTP, 1992) FREEZING POINT: 455-464 °F= 235-240 °C= 508-513 DEG K |

Key on ui other cas no. |

143-18-0 |

Descripción física |

Potassium oleate appears as brown solid or clear to amber liquid with a soapy odor. Sinks and mixes slowly with water. (USCG, 1999) Dry Powder; Liquid; Other Solid Yellowish, brownish, or grey-tan solid or brown liquid; [HSDB] Brown solid or clear to amber liquid; [CAMEO] Beige powder; [MSDSonline] |

Pictogramas |

Irritant |

Solubilidad |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) 25 G/100 CC OF COLD WATER; SOL IN HOT WATER; 4.315 G/100 CC ALCOHOL @ 13.5 °C; 100 G/100 CC ALCOHOL @ 50 °C; 3.5 G/100 CC ETHER @ 35 °C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Potassium oleate exhibits diverse interactions depending on the target and application. For example:

- In influenza viruses: this compound interacts directly with hemagglutinin (HA) proteins on the viral envelope, leading to viral inactivation. This electrical interaction proves more effective than the hydrophobic interaction of other surfactants like sodium lauryl ether sulfate (SLES) and sodium lauryl sulfate (SLS). []

- In bacteria: this compound demonstrates potent bactericidal activity against various bacteria, including Staphylococcus aureus and Escherichia coli. It effectively disrupts bacterial cell membranes, causing significant reductions in viability. []

- In chemical mechanical polishing: this compound acts as a corrosion inhibitor by adsorbing onto metal surfaces like copper, forming a protective passivation film. This inhibits excessive etching and promotes a smoother surface finish. [, ]

ANone: this compound is the potassium salt of oleic acid.

- Spectroscopic data: Fourier transform infrared (FTIR) spectroscopy reveals characteristic peaks associated with the carboxylate group and the carbon-carbon double bond present in the oleate molecule. [, , ]

ANone: this compound demonstrates versatility in its applications and performance under various conditions:

- Rubber Foam Production: In the Dunlop method, varying this compound concentrations significantly influence the density and compression properties of the resulting natural rubber foam. []

- Calcium Carbonate Formation: this compound acts as a surface-active agent, influencing the nucleation and growth of calcium carbonate crystals. Its presence, along with sodium polyacrylate (NaPAA), reduces particle size in bulk solutions and affects crystal structure and morphology both in bulk and on hard surfaces. []

- Lyotropic Liquid Crystals: this compound forms various lyotropic liquid crystalline mesophases in aqueous systems, with the phase behavior influenced by temperature, water content, and the presence of co-surfactants like decanol. [, , , ]

- Microemulsion Formation: this compound acts as a surfactant in microemulsions, stabilizing the oil and water interface. Its combination with a non-ionic surfactant (Tween-20) and a co-surfactant (di-ethylene glycol) broadens the range of stable microemulsion formation. []

- Control of Fire Ants: this compound exhibits insecticidal properties against fire ants (Solenopsis invicta), with its effectiveness influenced by concentration, temperature, and contact time. []

- Chrysanthemum Cuttings: Dipping chrysanthemum cuttings in this compound solution before planting does not effectively control two-spotted spider mites (Tetranychus urticae). []

A: While computational studies specifically focusing on this compound are limited in the provided research, the field of computational chemistry offers valuable tools for investigating its properties and interactions. Molecular dynamics simulations can provide insights into the self-assembly behavior of this compound in solution, particularly in the formation of micelles and other supramolecular structures. [, ]

ANone: The structure of this compound, with its long hydrophobic tail (oleic acid chain) and hydrophilic head (potassium carboxylate), directly influences its properties:

ANone: this compound generally exhibits good stability under appropriate storage conditions:

ANone: Yes, several alternatives and substitutes exist for this compound, each with its own set of advantages and disadvantages:

- Other Fatty Acid Salts: Sodium laurate and potassium caprate are examples of fatty acid salts with insecticidal properties, though their efficacy can vary compared to this compound. []

ANone: Research on this compound benefits from a range of tools and resources:

- Microscopy Techniques: Electron microscopy, including cryo-TEM, allows visualization of this compound aggregates, revealing their size, shape, and internal structure. [, , , ]

- Scattering Techniques: Small-angle neutron scattering (SANS) provides information about the size, shape, and interactions of this compound micelles in solution. [, , , ]

- Spectroscopy: FTIR spectroscopy helps characterize the chemical structure and interactions of this compound molecules. [, , ]

ANone: this compound has a long history of use, with its early applications primarily focusing on its soap-like properties. Over time, research has expanded to explore its role in various fields:

- Mid-20th Century: Research focused on understanding its physicochemical properties, such as its ability to form liquid crystals and microemulsions. [, ]

- Recent Developments: this compound has gained attention for its potential in drug delivery, antimicrobial applications, and as a green alternative to synthetic surfactants. []

ANone: Research on this compound bridges various disciplines, fostering collaboration and innovation:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.